molecular formula C22H25NO3 B14575157 (2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine CAS No. 61350-35-4

(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine

Cat. No.: B14575157
CAS No.: 61350-35-4
M. Wt: 351.4 g/mol
InChI Key: XNUBWNDIAUSSJR-INIZCTEOSA-N
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Description

(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenanthrene moiety with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyrrolidine derivative with a phenanthrene-based halide under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenanthrene moiety can be reduced to form dihydrophenanthrene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenanthrene-9-carboxylic acid, while reduction of the phenanthrene moiety can produce 9,10-dihydrophenanthrene derivatives.

Scientific Research Applications

(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine: shares structural similarities with other phenanthrene-based compounds and pyrrolidine derivatives.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenanthrene moiety and the pyrrolidine ring allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

61350-35-4

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine

InChI

InChI=1S/C22H25NO3/c1-24-17-7-6-14-11-15(12-16-5-4-10-23-16)18-8-9-20(25-2)22(26-3)21(18)19(14)13-17/h6-9,11,13,16,23H,4-5,10,12H2,1-3H3/t16-/m0/s1

InChI Key

XNUBWNDIAUSSJR-INIZCTEOSA-N

Isomeric SMILES

COC1=CC2=C3C(=C(C=C2C=C1)C[C@@H]4CCCN4)C=CC(=C3OC)OC

Canonical SMILES

COC1=CC2=C3C(=C(C=C2C=C1)CC4CCCN4)C=CC(=C3OC)OC

Origin of Product

United States

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